Cas no 1391054-73-1 (3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%))

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%) structure
1391054-73-1 structure
商品名:3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%)
CAS番号:1391054-73-1
MF:C28H27NO4S
メガワット:473.58328
CID:1063575
PubChem ID:71315811

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%) 化学的及び物理的性質

名前と識別子

    • 3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
    • ETHYL 2,4,6-TRIHYDROXYBENZOATE
    • UNII-631N7NJH5W
    • 3-Des(4-(2-piperidinyl)ethoxy)benzoyl-7-(4-(2-piperidinyl)ethoxy)benzoyl raloxifene
    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl]
    • Methanone, (6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-7-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-
    • Raloxifene Impurity B
    • RALOXIFENE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • 1391054-73-1
    • (6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-7-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone
    • BCP28109
    • 631N7NJH5W
    • 3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%)
    • Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-7-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-; [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothien-7-yl][4-(2-piperidin-1-yl)ethoxy]-phenyl]methanone; Raloxifene Hydrochloride Imp. B (EP)
    • Q27263536
    • Raloxifene hydrochloride impurity B [EP]
    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-7-yl)(4-(2-(piperidin-1-yl) ethoxy)phenyl)methanone
    • 3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%)
    • インチ: InChI=1S/C28H27NO4S/c30-22-9-4-19(5-10-22)25-18-21-8-13-24(31)26(28(21)34-25)27(32)20-6-11-23(12-7-20)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
    • InChIKey: JQIHKQGGHCMOQN-UHFFFAOYSA-N
    • ほほえんだ: C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(C=CC4=C3SC(=C4)C5=CC=C(C=C5)O)O

計算された属性

  • せいみつぶんしりょう: 473.16600
  • どういたいしつりょう: 473.16607952g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 655
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.6
  • トポロジー分子極性表面積: 98.2Ų

じっけんとくせい

  • PSA: 98.24000
  • LogP: 6.01310

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%) セキュリティ情報

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D297050-5mg
3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%)
1391054-73-1
5mg
$ 741.00 2023-04-17
TRC
D297050-1mg
3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%)
1391054-73-1
1mg
$ 167.00 2023-09-08
TRC
D297050-2mg
3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%)
1391054-73-1
2mg
$ 305.00 2023-04-17
TRC
D297050-10mg
3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%)
1391054-73-1
10mg
$ 1185.00 2023-09-08
TRC
D297050-25mg
3-Des[4-(2-Piperidinyl)ethoxy]benzoyl-7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene (>90%)
1391054-73-1
25mg
$ 2116.00 2023-09-08

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%) 関連文献

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%)に関する追加情報

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene: A Comprehensive Overview

3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (CAS No: 1391054-73-1) is a highly specialized compound with significant applications in the field of pharmaceutical research and development. This compound, often referred to as Raloxifene, has garnered considerable attention due to its unique chemical structure and promising therapeutic potential. The molecule's structure, characterized by the presence of piperidine rings and ethoxybenzoyl groups, plays a pivotal role in its pharmacological activity.

The synthesis of Raloxifene involves a series of intricate chemical reactions, including nucleophilic substitutions and coupling reactions, to achieve the desired molecular configuration. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, enhancing the yield and purity of the compound. The CAS number, 1391054-73-1, serves as a unique identifier for this compound, ensuring consistency in scientific communication and regulatory compliance.

Raloxifene has been extensively studied for its potential in treating various medical conditions, particularly those related to hormonal imbalances. The compound exhibits selective estrogen receptor modulator (SERM) activity, making it a valuable candidate for therapies targeting conditions such as osteoporosis and breast cancer. Recent studies have highlighted its ability to modulate estrogen receptor signaling pathways without inducing the adverse effects typically associated with traditional hormone replacement therapies.

The structural features of Raloxifene, including the piperidine rings and ethoxybenzoyl groups, contribute significantly to its pharmacokinetic properties. These groups influence the compound's solubility, bioavailability, and metabolic stability, which are critical factors in drug design and development. Researchers have employed advanced computational tools, such as molecular docking and pharmacokinetic modeling, to further understand the relationship between the compound's structure and its biological activity.

In terms of clinical applications, Raloxifene has shown promise in preclinical studies for its ability to inhibit bone resorption and promote bone formation. This dual action makes it a potential candidate for treating osteoporosis in postmenopausal women. Additionally, its anti-proliferative effects on breast cancer cells have been explored in vitro and in vivo models, providing insights into its potential role in oncology.

The development of Raloxifene has also been supported by collaborative efforts between academia and industry. Researchers have leveraged cutting-edge technologies, such as high-throughput screening and CRISPR-based gene editing, to investigate the compound's mechanism of action at a molecular level. These studies have provided valuable insights into its interaction with cellular pathways and its potential for therapeutic intervention.

Looking ahead, the future of Raloxifene lies in further clinical trials to establish its safety and efficacy in human subjects. Collaborative research initiatives are expected to drive innovation in drug delivery systems, potentially enhancing the therapeutic index of this compound. As the field of pharmacology continues to evolve, compounds like Raloxifene will play a crucial role in addressing unmet medical needs and improving patient outcomes.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd